

# An In-depth Technical Guide to (R)-BRD3731: Structure, Properties, and Experimental Protocols

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## Compound of Interest

Compound Name: (R)-BRD3731

Cat. No.: B2667888

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This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of **(R)-BRD3731**, a selective inhibitor of Glycogen Synthase Kinase 3 $\beta$  (GSK3 $\beta$ ). This document includes detailed experimental protocols for its synthesis and biological evaluation, as well as visualizations of key signaling pathways and experimental workflows. All quantitative data is summarized in structured tables for ease of comparison.

## Chemical Structure and Properties

**(R)-BRD3731** is a potent and selective inhibitor of GSK3 $\beta$ , an enzyme implicated in a variety of cellular processes and disease states.

Table 1: Chemical and Physical Properties of **(R)-BRD3731**

Property	Value
Chemical Name	5-(4-(benzyloxy)phenyl)-N-((R)-1-phenylethyl)isoxazole-3-carboxamide
Molecular Formula	C <sub>25</sub> H <sub>22</sub> N <sub>2</sub> O <sub>3</sub>
Molecular Weight	410.46 g/mol
CAS Number	2056262-08-7[1]
Appearance	White to off-white solid
Solubility	Soluble in DMSO

## Biological Activity and Mechanism of Action

**(R)-BRD3731** functions as a selective inhibitor of GSK3 $\beta$ . GSK3 is a serine/threonine kinase that plays a crucial role in various signaling pathways, including the Wnt/ $\beta$ -catenin and insulin signaling pathways. Dysregulation of GSK3 activity has been linked to several diseases, including neurodegenerative disorders, psychiatric disorders, and diabetes.

**(R)-BRD3731** exhibits significant selectivity for the  $\beta$  isoform of GSK3 over the  $\alpha$  isoform.

Table 2: In Vitro Inhibitory Activity of **(R)-BRD3731**

Target	IC <sub>50</sub>	Reference
GSK3 $\beta$	1.05 $\mu$ M	[1]
GSK3 $\alpha$	6.7 $\mu$ M	[1]

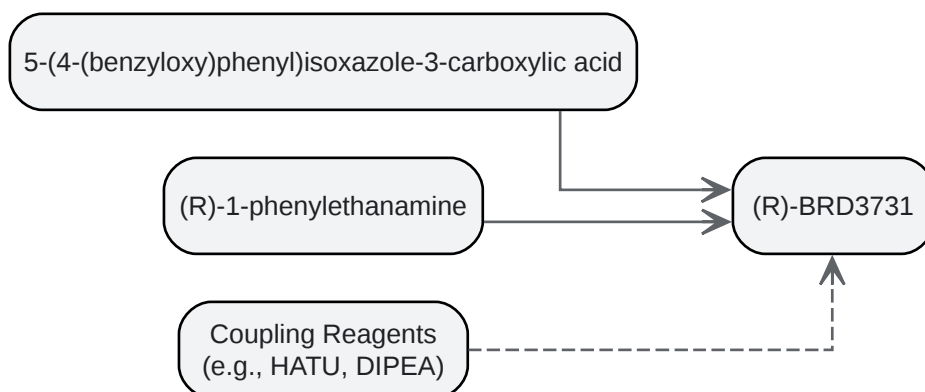
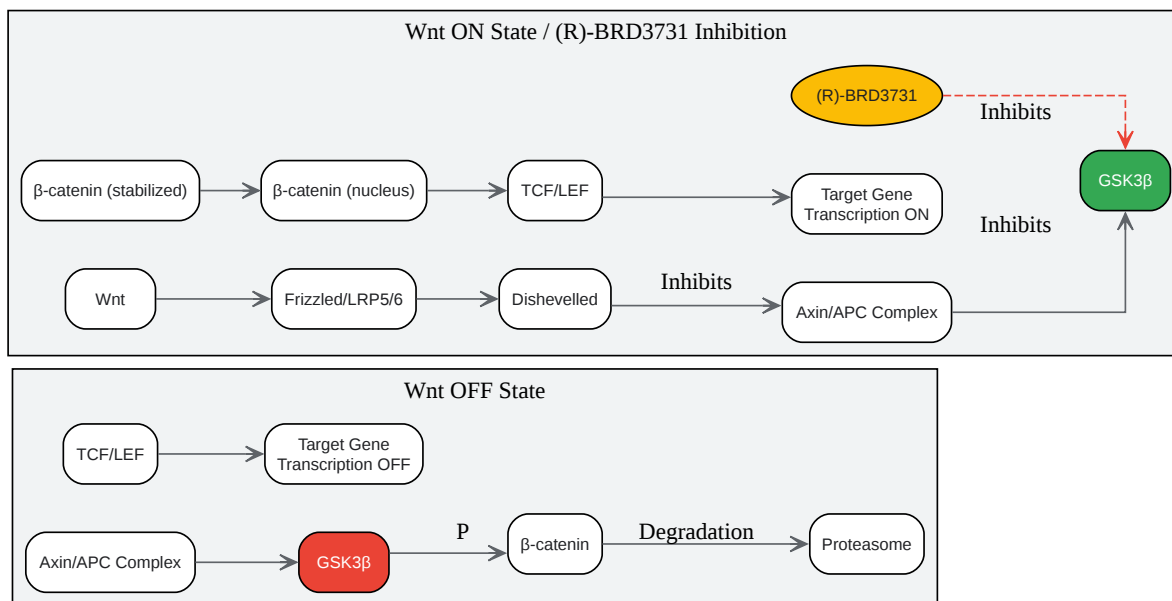
The mechanism of action of **(R)-BRD3731** involves the inhibition of GSK3 $\beta$ -mediated phosphorylation of its downstream substrates. Two key substrates affected by **(R)-BRD3731** are Collapsin Response Mediator Protein 2 (CRMP2) and  $\beta$ -catenin.

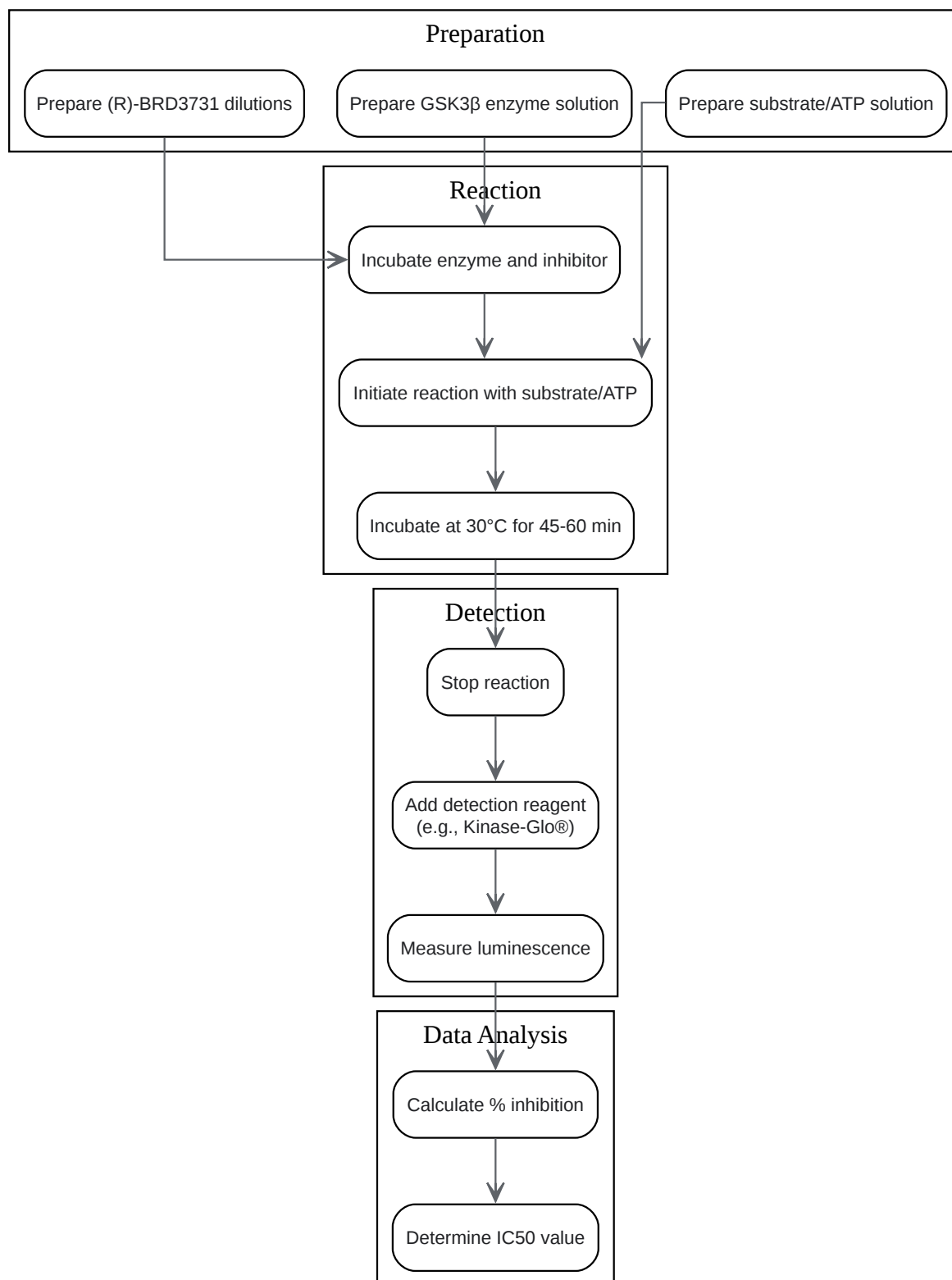
- CRMP2: Inhibition of GSK3 $\beta$  by **(R)-BRD3731** prevents the phosphorylation of CRMP2. This protein is involved in neuronal development and axonal guidance.

- $\beta$ -catenin: In the canonical Wnt signaling pathway, GSK3 $\beta$  phosphorylates  $\beta$ -catenin, targeting it for proteasomal degradation. By inhibiting GSK3 $\beta$ , **(R)-BRD3731** leads to the stabilization and nuclear accumulation of  $\beta$ -catenin, which in turn activates the transcription of Wnt target genes.

## Signaling Pathway

The following diagram illustrates the canonical Wnt/ $\beta$ -catenin signaling pathway and the point of intervention by **(R)-BRD3731**.





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## References

- 1. medchemexpress.com [medchemexpress.com]
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